Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide (CAS No. 39150-45-3)
Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide (CAS No. 39150-45-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of the sulfonamide group and bromine substituents, make it a valuable scaffold for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a carbonic anhydrase inhibitor.
Chemical and Physical Properties
This section summarizes the key physicochemical data for 4-Amino-3,5-dibromobenzenesulfonamide.
| Property | Value | Reference |
| CAS Number | 39150-45-3 | [1] |
| Molecular Formula | C₆H₆Br₂N₂O₂S | [2] |
| Molecular Weight | 330.00 g/mol | [2] |
| Melting Point | 235-237 °C | |
| Appearance | White to off-white crystalline solid | |
| IUPAC Name | 4-amino-3,5-dibromobenzenesulfonamide | [2] |
| Synonyms | 2,6-Dibromosulfanilamide, 3,5-Dibromosulfanilamide | [2] |
Synthesis
General Experimental Protocol: Bromination of Sulfanilamide
Materials:
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Sulfanilamide
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Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)
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A suitable solvent (e.g., glacial acetic acid, methanol, or water)
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Sodium thiosulfate solution (for quenching excess bromine)
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Sodium bicarbonate solution (for neutralization)
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Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
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Dissolve sulfanilamide in the chosen solvent in a reaction flask.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of the brominating agent to the cooled solution with constant stirring. The reaction is typically exothermic and should be controlled to prevent side reactions.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.
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Quench any unreacted bromine by adding a sodium thiosulfate solution until the characteristic orange-brown color of bromine disappears.
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Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
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The crude product, 4-Amino-3,5-dibromobenzenesulfonamide, will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash it with cold water.
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Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.
Characterization: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as:
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Melting point determination
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
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Fourier-Transform Infrared (FTIR) spectroscopy
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Mass Spectrometry (MS)
Biological Activity and Mechanism of Action
The primary reported biological activity of 4-Amino-3,5-dibromobenzenesulfonamide is its potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases.
Carbonic Anhydrase Inhibition
4-Amino-3,5-dibromobenzenesulfonamide has been shown to be a potent inhibitor of two specific carbonic anhydrase isozymes: CA II and CA IX.[1]
| Target Isozyme | Inhibition Constant (Ki) | Reference |
| Carbonic Anhydrase II (Human) | 73 nM | [1] |
| Carbonic Anhydrase IX (Human) | 68 nM | [1] |
The inhibition of these isozymes suggests potential therapeutic applications in conditions where their activity is upregulated, such as in certain types of cancer (CA IX) and glaucoma (CA II).[3][4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of carbonic anhydrase in physiological pH regulation and a general workflow for evaluating enzyme inhibition.
Caption: Carbonic anhydrase catalyzes the hydration of CO₂.
Caption: Workflow for carbonic anhydrase inhibition assay.
Applications in Drug Development
The potent and selective inhibition of carbonic anhydrase isozymes makes 4-Amino-3,5-dibromobenzenesulfonamide a promising lead compound in drug discovery. Its derivatives could be further explored for the development of novel therapeutics for:
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Oncology: Targeting tumor-associated CA IX, which is involved in pH regulation and contributes to the survival and proliferation of cancer cells in hypoxic environments.
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Ophthalmology: Developing topical agents for the treatment of glaucoma by reducing intraocular pressure through the inhibition of CA II in the ciliary body.
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Other Therapeutic Areas: The diverse roles of carbonic anhydrases in physiology suggest that inhibitors based on this scaffold could also be investigated for neurological disorders, diuretics, and managing altitude sickness.[4][5]
Conclusion
4-Amino-3,5-dibromobenzenesulfonamide is a well-characterized compound with established physical properties and a known mechanism of action as a potent carbonic anhydrase inhibitor. Its straightforward synthesis and significant biological activity make it an important tool for researchers and a valuable starting point for the development of new therapeutic agents. Further investigation into its structure-activity relationships and the development of derivatives could lead to the discovery of novel drugs with improved efficacy and selectivity.
References
- 1. bindingdb.org [bindingdb.org]
- 2. 4-Amino-3,5-dibromobenzenesulfonamide | C6H6Br2N2O2S | CID 3084733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
